Product packaging for 5-Butyl-1,2,3,4-tetrahydroquinoline(Cat. No.:)

5-Butyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B13311775
M. Wt: 189.30 g/mol
InChI Key: NELLZPWZFZJHDJ-UHFFFAOYSA-N
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Description

The 1,2,3,4-Tetrahydroquinoline (B108954) Core: A Privileged Scaffold in Medicinal and Synthetic Chemistry

The 1,2,3,4-tetrahydroquinoline framework is a foundational structure in both medicinal and synthetic chemistry. gfcollege.in This heterocyclic system, which consists of a benzene (B151609) ring fused to a fully saturated pyridine (B92270) ring, is a common motif in a wide array of biologically active natural products and synthetic pharmaceuticals. gfcollege.innih.gov Its prevalence has led to its designation as a "privileged scaffold," a term used to describe molecular structures that are capable of binding to multiple biological targets, thus serving as a versatile template for drug discovery. tandfonline.comnih.govresearchgate.net

The significance of the tetrahydroquinoline core is underscored by its presence in compounds with a broad spectrum of pharmacological activities. These include anticancer, anti-inflammatory, antimicrobial, antimalarial, and antihypertensive properties. nih.gov For instance, natural products like helquinoline, an antibiotic, and the cytotoxic agent (+)-aspernomine feature this core structure. nih.gov In the realm of synthetic drugs, derivatives such as the schistosomicide oxamniquine (B1677833) and the antiarrhythmic agent nicainoprol (B1678734) highlight the therapeutic potential of the 1,2,3,4-tetrahydroquinoline moiety. nih.govnih.gov

The synthetic accessibility and the ease with which the core can be functionalized further contribute to its importance. tandfonline.comnih.govresearchgate.net Chemists have developed numerous methods for the synthesis of tetrahydroquinoline derivatives, allowing for the systematic exploration of structure-activity relationships. nih.govmdpi.comorganic-chemistry.org This has enabled the fine-tuning of biological activity and the development of compounds with improved efficacy and selectivity. tandfonline.comnih.govresearchgate.net

Overview of Butyl-Substituted Tetrahydroquinoline Derivatives and their Significance

The introduction of a butyl group to the tetrahydroquinoline scaffold can significantly influence its physicochemical properties and biological activity. The lipophilicity, or fat-solubility, of the molecule is notably increased by the presence of a butyl substituent. This can enhance the compound's ability to cross cell membranes, a critical factor for drug efficacy.

While specific research on 5-butyl-1,2,3,4-tetrahydroquinoline is limited, the broader class of butyl-substituted tetrahydroquinolines has been explored in various contexts. For example, a study on morpholine-substituted tetrahydroquinoline derivatives as potential mTOR inhibitors for cancer therapy included variations in substitution patterns, demonstrating the modular nature of this scaffold. mdpi.com Another study mentions the use of n-butylamine in the synthesis of enantioenriched amides from 1,2,3,4-tetrahydroquinoline, showcasing its utility as a synthetic intermediate. acs.org

Furthermore, the position of the butyl group on the tetrahydroquinoline ring system is crucial in determining its pharmacological profile. The substitution can occur on either the benzene or the piperidine (B6355638) ring, leading to a wide range of isomers with potentially distinct biological effects. For instance, N-substitution with a butyl group would have different implications for the molecule's properties compared to substitution on the aromatic ring.

Current Research Status and Critical Gaps for this compound

A comprehensive review of the scientific literature reveals a significant gap in the research specifically dedicated to this compound. While the parent compound, 1,2,3,4-tetrahydroquinoline, and its derivatives are extensively studied, this particular isomer remains largely uncharacterized.

One source provides hypothetical synthetic routes to this compound, such as through a Bischler-Napieralski reaction followed by reduction, or via Friedel-Crafts alkylation of the preformed tetrahydroisoquinoline. vulcanchem.com However, the same source notes that experimental data on its physicochemical properties, such as its octanol-water partition coefficient (LogP), aqueous solubility, and pKa, are sparse and rely on computational predictions. vulcanchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H19N B13311775 5-Butyl-1,2,3,4-tetrahydroquinoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

5-butyl-1,2,3,4-tetrahydroquinoline

InChI

InChI=1S/C13H19N/c1-2-3-6-11-7-4-9-13-12(11)8-5-10-14-13/h4,7,9,14H,2-3,5-6,8,10H2,1H3

InChI Key

NELLZPWZFZJHDJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C2CCCNC2=CC=C1

Origin of Product

United States

Structure Activity Relationship Sar Studies and Rational Design of 1,2,3,4 Tetrahydroquinoline Derivatives

Conformational Analysis and its Impact on Biological Activity

The biological activity of 1,2,3,4-tetrahydroquinoline (B108954) derivatives is intrinsically linked to their three-dimensional conformation. The reduced piperidine-like ring of the tetrahydroquinoline system is not planar and can adopt various conformations, which in turn dictates the spatial orientation of its substituents. This spatial arrangement is crucial for the molecule's ability to bind effectively to its biological target.

The stereochemistry at the C2 and C4 positions of the tetrahydroquinoline ring can lead to different isomers with distinct biological activities. For instance, in the reduction of quinolines to form 2,4-disubstituted tetrahydroquinolines, the thermodynamically more stable cis-isomer is often favored. researchgate.net The relative orientation of substituents, whether cis or trans, can significantly impact the molecule's interaction with a receptor or enzyme active site. The ability of the heterocyclic ring to adopt a specific low-energy conformation that complements the topology of the binding site is a key determinant of its pharmacological effect.

Influence of Alkyl Substitutions, with Emphasis on the Butyl Group, on Molecular Interactions

Alkyl substitutions on the 1,2,3,4-tetrahydroquinoline scaffold, particularly on the aromatic ring, play a pivotal role in modulating the molecule's physicochemical properties and, consequently, its biological activity. The size, lipophilicity, and position of the alkyl group can influence everything from receptor binding affinity to membrane permeability.

The introduction of a butyl group at the 5-position of the tetrahydroquinoline ring significantly increases the lipophilicity of the molecule. There is a general trend observed in some series of tetrahydroquinoline and tetrahydroisoquinoline derivatives where increased lipophilicity correlates with improved potency. rsc.orgnih.gov For example, in a series of 5,8-disubstituted tetrahydroisoquinolines studied for their activity against M. tuberculosis, a broad trend of enhanced potency was seen with higher lipophilicity. nih.gov Similarly, for a series of 2-arylquinoline derivatives, those with greater octanol/water partition coefficients (cLogP) demonstrated better cytotoxic effects against certain cancer cell lines. rsc.org The butyl group, being a moderately sized lipophilic substituent, can enhance interactions with hydrophobic pockets within a biological target.

In one study, 2-butyl-1,2,3,4-tetrahydro-5-quinolinol was synthesized and evaluated for its antinociceptive properties, although it did not show significant analgesic activity. nih.gov The presence of large substituents, such as a benzyl (B1604629) group, at the 5-position of the related tetrahydroisoquinoline scaffold has been shown to be well-tolerated in terms of biological activity, suggesting that this position can accommodate bulky groups like butyl. nih.gov

Compound/SeriesSubstitutionObservationReference
2-ArylquinolinesIncreased cLogPBetter IC50 values in HeLa and PC3 cells rsc.org
5,8-Disubstituted TetrahydroisoquinolinesHigher LipophilicityImproved potency against M. tb nih.gov
2-Butyl-1,2,3,4-tetrahydro-5-quinolinol2-butyl, 5-hydroxylNo significant analgesic activity nih.gov
5-Substituted TetrahydroisoquinolinesLarge substituents (e.g., Benzyl) at C5Well-tolerated for activity nih.gov

Strategic Derivatization of the 5-Butyl-1,2,3,4-tetrahydroquinoline Scaffold

Starting from the this compound core, strategic derivatization at various positions can be employed to fine-tune the pharmacological profile, improve potency, and enhance selectivity. Key positions for modification include the nitrogen atom (N1), the reduced heterocyclic ring, and the aromatic benzene (B151609) ring.

Modification of the secondary amine at the N1 position is a common strategy in the medicinal chemistry of tetrahydroquinolines. The substituent at this position can profoundly affect the molecule's basicity, lipophilicity, and ability to form hydrogen bonds, all of which can alter its pharmacological properties.

For instance, in a study on tetrahydroquinoline analogs as inhibitors of the cAMP-binding protein Epac, a formyl group on the N1 position was found to be crucial for inhibitory activity. nih.gov The absence of this N-formyl group in an analog resulted in a complete loss of inhibitory effect. nih.gov In another context, N-acylation of 1,2,3,4-tetrahydroquinoline with ibuprofen (B1674241) was performed to create a hybrid molecule with potential anti-inflammatory and antioxidant activities. mdpi.com The nature of the N-substituent can also influence metabolic stability and blood-brain barrier penetration. nih.gov For related tetrahydroisoquinoline-based D3 receptor ligands, the amine-containing primary pharmacophore region is a critical component for receptor interaction. nih.gov

ScaffoldN-SubstitutionEffect on ActivityReference
TetrahydroquinolineFormyl groupEssential for Epac inhibitory activity nih.gov
TetrahydroquinolineIbuprofen moietyCreated a hybrid with potential anti-inflammatory properties mdpi.com
TetrahydroisoquinolineVarious amine-containing groupsPrimary pharmacophore region for D3 receptor affinity nih.gov

The reduced, non-aromatic portion of the tetrahydroquinoline scaffold offers opportunities for structural modification that can impact the molecule's conformational flexibility and introduce new interaction points. Substitutions at the C2, C3, and C4 positions can create chiral centers, leading to stereoisomers with potentially different biological activities and potencies.

For example, the introduction of a methyl group at the C2 position is a common feature in many synthetic tetrahydroquinolines. nih.govmdpi.com The synthesis of 2-aryl-1,2,3,4-tetrahydroquinolines has been achieved through various methods, indicating that bulky substituents can be accommodated at this position. nih.gov The reduction of quinolines often leads to specific stereochemical outcomes at the C2 and C4 positions, which can be crucial for biological activity. researchgate.net Modifications in this region can alter the pucker of the ring and the orientation of other substituents, thereby influencing how the molecule fits into its target binding site.

Functionalization of the aromatic ring, beyond the existing 5-butyl group, provides a powerful tool for modulating electronic properties, solubility, and the potential for specific interactions like hydrogen bonding or halogen bonding. The position and nature of these additional substituents are critical for SAR.

ScaffoldAromatic Ring SubstitutionObservationReference
Tetrahydroisoquinoline6,7-dimethoxy or 6,7-dihydroxyHigh affinity for D3 receptor nih.gov
Tetrahydroquinoline5-bromoImportant for Epac inhibitory activity nih.gov
Aniline (B41778) (for THQ synthesis)Electron-withdrawing groupsMore efficient reaction to form tetrahydroquinolines researchgate.net

Development of Pharmacophores Based on this compound Structure

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a specific biological effect. For the 1,2,3,4-tetrahydroquinoline scaffold, several pharmacophore models have been developed for various biological targets.

A pharmacophore based on the this compound structure would likely include:

A hydrophobic/aromatic feature: Represented by the benzene ring and the C5-butyl group. This region is crucial for van der Waals and hydrophobic interactions. researchgate.net

A hydrogen bond donor: The secondary amine (N-H) at the N1 position. researchgate.net

A hydrogen bond acceptor: The nitrogen atom itself can act as an acceptor, depending on its substitution and the protonation state. researchgate.net

The spatial relationship between these features is critical. For instance, in D3 receptor ligands, a classical pharmacophore consists of an amine-containing region (like the tetrahydroquinoline nitrogen), a linker (often an n-butyl chain), and a secondary arylamide moiety. nih.gov While this is for a different class, it highlights the modular nature of pharmacophore design. A series of CXCR4 antagonists were developed based on a (S)-5,6,7,8-tetrahydroquinolin-8-amine scaffold, demonstrating the utility of the tetrahydroquinoline core in pharmacophore-based drug design. nih.gov The 5-butyl group would contribute a significant hydrophobic feature to such a model, potentially targeting a lipophilic pocket in the receptor and enhancing binding affinity.

Biological and Pharmacological Research on 1,2,3,4 Tetrahydroquinoline Derivatives: Insights for 5 Butyl 1,2,3,4 Tetrahydroquinoline

Antimicrobial Activity Studies

The antimicrobial potential of 1,2,3,4-tetrahydroquinoline (B108954) derivatives has been a significant area of investigation, with studies demonstrating their efficacy against a range of pathogenic bacteria and fungi.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Derivatives of 1,2,3,4-tetrahydroquinoline have shown notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The effectiveness of these compounds is often linked to their chemical structure, with different substitutions on the tetrahydroquinoline ring influencing their potency against various bacterial strains.

For instance, research has been conducted on the antibacterial effects of these derivatives against common pathogens such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Klebsiella pneumoniae. While specific data for 5-Butyl-1,2,3,4-tetrahydroquinoline is not extensively detailed in the provided search results, the general class of tetrahydroquinolines has demonstrated significant antibacterial potential. It is known that Gram-negative bacteria possess an outer membrane that can act as a barrier to certain antimicrobial agents, while Gram-positive bacteria lack this feature, which can influence the efficacy of these compounds. nih.gov

Table 1: Antibacterial Activity of Selected Tetrahydroquinoline Derivatives

Compound/Derivative Bacterial Strain Activity
2,2,4-trisubstituted-1,2-dihydroquinolines Various bacteria Antibacterial activity demonstrated nih.gov
Quinolines General Utilized in the production of antibacterial drugs researchgate.net

Antifungal Properties

In addition to their antibacterial action, 1,2,3,4-tetrahydroquinoline derivatives have been investigated for their antifungal properties. Studies have shown that certain derivatives are effective against fungal species, including the opportunistic pathogen Candida albicans. nih.gov The antifungal activity is also structure-dependent, with specific modifications to the tetrahydroquinoline scaffold enhancing their efficacy.

For example, a study on 4-aryl-3-methyl-1,2,3,4-tetrahydroquinoline derivatives revealed that some compounds exhibited significant antifungal activity, particularly against dermatophytes. javeriana.edu.coresearchgate.net The introduction of a hydroxyl group in the 4-aryl substituent was found to improve the antifungal effect. javeriana.edu.coresearchgate.net Another study highlighted that chalcone (B49325) derivatives containing a 1,2,3,4-tetrahydroquinoline moiety displayed good antifungal activity against several plant pathogenic fungi. nih.gov

Anti-inflammatory and Antioxidant Investigations

The 1,2,3,4-tetrahydroquinoline framework is a key feature in compounds exhibiting anti-inflammatory and antioxidant properties. These activities are crucial in combating a variety of diseases characterized by inflammation and oxidative stress.

Several studies have highlighted the potential of tetrahydroquinoline derivatives as anti-inflammatory and antioxidant agents. researchgate.netnih.gov For example, a new ibuprofen (B1674241) hybrid containing a 1,2,3,4-tetrahydroquinoline moiety has been synthesized and evaluated for its biological activity. mdpi.com While the antioxidant activity of this specific hybrid was found to be low, the study emphasized the importance of lipophilic antioxidants in neutralizing harmful radicals within cell membranes. mdpi.com Other research has shown that certain synthetic 5,6,7,8-tetrahydroisoquinolines, a related class of compounds, possess potent antioxidant properties, with some even exceeding the activity of Vitamin C. nih.gov

Anti-cancer and Anti-proliferative Efficacy in Cellular Models

The anti-cancer and anti-proliferative effects of 1,2,3,4-tetrahydroquinoline derivatives are a major focus of pharmacological research. These compounds have demonstrated the ability to inhibit the growth of various cancer cell lines.

For instance, a series of 3,4-diaryl-5,7-dimethoxy-1,2,3,4-tetrahydroquinolines were synthesized and showed potent antiproliferative effects in several cancer cell lines, including lung, prostate, skin, colon, and breast cancer. nih.gov The incorporation of an aryl group at the 4-position of the quinoline (B57606) structure was found to dramatically increase the antiproliferative effect. nih.gov Another study focused on tetrahydroquinoline derivatives targeting the G Protein-coupled Estrogen Receptor (GPER) in breast cancer cells. nih.gov The synthesized compounds demonstrated the ability to decrease cell proliferation in both MCF-7 and MDA-MB-231 breast cancer cell lines. nih.gov

Table 2: Anti-proliferative Activity of Selected Tetrahydroquinoline Derivatives

Compound/Derivative Cancer Cell Line IC50 Value (72h)
Compound 2 (tetrahydroquinoline derivative) MCF-7 50 µM nih.gov
Compound 2 (tetrahydroquinoline derivative) MDA-MB-231 25 µM nih.gov

Neurological and Central Nervous System (CNS) Research

The 1,2,3,4-tetrahydroquinoline scaffold is of significant interest in the development of drugs targeting the central nervous system, with a particular emphasis on dopamine (B1211576) receptors.

Dopamine Receptor Ligand Development and Selectivity

Derivatives of 1,2,3,4-tetrahydroisoquinoline (B50084), a closely related structure, have been developed as potent and selective ligands for the dopamine D3 receptor. nih.gov High selectivity for the D3 receptor over the D2 receptor is a desirable characteristic for potential therapeutic agents. nih.gov The dopamine receptor family plays a crucial role in various physiological processes, and their dysfunction is implicated in conditions like Parkinson's disease and schizophrenia. nih.gov While direct research on this compound as a dopamine receptor ligand was not found in the search results, the broader class of tetrahydroquinolines and their isomers are recognized for their potential in CNS-related drug discovery. rsc.org

Potential in Neurodegenerative Disease Research (e.g., Anti-Alzheimer Activity)

The 1,2,3,4-tetrahydroquinoline scaffold has been investigated for its potential in treating neurodegenerative diseases like Alzheimer's. Some derivatives are being explored for their ability to slow the progression of this disease. nih.gov Research has shown that certain tetrahydroisoquinoline analogs, a related class of compounds, exhibit activity in the context of neurodegenerative disorders. nih.govrsc.org For instance, 1-Benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ) has been studied for its effects on the central nervous system. While it has been suggested as a potential endogenous risk factor for Parkinson's disease due to its neurotoxic effects on dopaminergic neurons at high concentrations, it has also demonstrated neuroprotective activity at lower concentrations. nih.govnih.gov This concentration-dependent dual role highlights the complex interactions of these molecules within the nervous system. nih.gov Specifically, 1BnTIQ was found to intensify glutamate-induced apoptosis at higher concentrations while offering protection against it at lower concentrations. nih.gov

Anti-parasitic and Anti-malarial Research

Derivatives of the 1,2,3,4-tetrahydroquinoline ring system have shown promise as anti-parasitic and anti-malarial agents. One notable example is oxamniquine (B1677833), a schistosomicide used to treat infections by Schistosoma mansoni. nih.govwikipedia.org Furthermore, extensive research has been conducted on tetrahydroquinoline derivatives as potential treatments for malaria. nih.govnih.gov

A significant discovery in this area was the identification of an antimalarial "hit" from the Medicines for Malaria Venture (MMV) Pathogen Box, a compound designated MMV692140. nih.gov This tetrahydroquinoline derivative was found to be active against multiple life-cycle stages of Plasmodium parasites. nih.gov Subsequent research focused on exploring the structure-activity relationship of this compound, leading to the identification of analogs with improved potency. nih.gov For example, the introduction of an N-pyrrolidine group in the phenyl moiety significantly increased the antimalarial activity. nih.gov

Another area of research involves hybrid molecules. For instance, a series of hybrid 4-aminoquinoline-1,3,5-triazine derivatives were synthesized and tested against the chloroquine-sensitive RKL2 strain of Plasmodium falciparum, showing mild to moderate activity. researchgate.net

Compound SeriesKey FindingsReference
MMV692140 and AnalogsActive against multiple life-cycle stages of Plasmodium parasites. Introduction of an N-pyrrolidine group increased potency. nih.gov
Hybrid 4-aminoquinoline-1,3,5-triazinesExhibited mild to moderate antimalarial activity against P. falciparum. researchgate.net
DihydroisoquinolonesShowed potent anti-malarial activity against multiple resistant strains of P. falciparum. nih.gov

Inhibition of Coagulation Cascade Enzymes (e.g., Factor Xa, Factor XIa)

The coagulation cascade is a series of enzymatic reactions that lead to the formation of a blood clot. nih.govyoutube.com Key enzymes in this cascade, such as Factor Xa (FXa) and Factor XIa (FXIa), are attractive targets for the development of anticoagulant therapies to prevent and treat thromboembolic disorders. nih.govnih.gov The 1,2,3,4-tetrahydroquinoline scaffold has been utilized in the design of inhibitors for these coagulation factors.

Research has demonstrated that derivatives of tetrahydroquinoline can be potent and selective inhibitors of FXIa. acs.org One such inhibitor, compound 1 , proved to be a valuable tool for demonstrating the proof of concept for the FXIa mechanism in animal models, showing excellent antithrombotic efficacy without increasing bleeding times. acs.org The inhibition of FXIa is considered a promising strategy for anticoagulation because it is crucial for thrombosis but largely redundant for hemostasis, potentially leading to a lower risk of bleeding complications. youtube.comyoutube.com

Similarly, tetrahydroisoquinoline-based compounds have been developed as direct inhibitors of FXa. nih.gov By optimizing a 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid scaffold, researchers designed a potent dicarboxamide inhibitor with high selectivity for FXa over other related enzymes. nih.gov Additionally, hybrid molecules incorporating a tetrahydroquinoline fragment have been synthesized and shown to inhibit both FXa and FXIa. nih.gov

Target EnzymeScaffold/Compound TypeKey FindingsReference
Factor XIaTetrahydroquinoline derivativesIdentified potent and selective inhibitors with antithrombotic efficacy and low bleeding risk in animal models. acs.org
Factor XaTetrahydroisoquinoline-3-carboxylic acid derivativesDeveloped a potent and highly selective dicarboxamide inhibitor. nih.gov
Factor Xa and Factor XIaHybrid pyrroloquinolinedione-based rhodanine (B49660) derivativesSome derivatives inhibited both coagulation factors, while others were selective for either FXa or FXIa. nih.gov

Other Reported Biological Activities (e.g., Anti-diabetic, Anti-HIV, Adrenergic, Anti-hyperlipidemic)

The versatility of the 1,2,3,4-tetrahydroquinoline scaffold extends to a range of other biological activities.

Anti-diabetic Activity: A series of 1,2,3,4-tetrahydroisoquinoline derivatives were synthesized as selective peroxisome proliferator-activated receptor γ (PPARγ) partial agonists. nih.gov One compound, in particular, demonstrated significant glucose-lowering effects in diabetic mice, comparable to the known anti-diabetic drug pioglitazone. nih.gov

Anti-HIV Activity: While research has shown significant anti-HIV-1 activity for 4,5,6,7-tetrahydro-5-methylimidazo[4,5,1-jk] nih.govnih.govbenzodiazepin-2(1H)-ones (TIBO), truncated bicyclic analogues, 1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-ones (TBO), also demonstrated noteworthy, albeit more modest, anti-HIV-1 activity. nih.gov

Adrenergic and Anti-hyperlipidemic Activity: The broad pharmacological profile of tetrahydroquinoline derivatives suggests potential applications in these areas as well, though specific examples directly related to this compound are not detailed in the provided context.

Advanced Analytical and Spectroscopic Characterization Methodologies for Tetrahydroquinoline Derivatives

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the molecular formula of 5-Butyl-1,2,3,4-tetrahydroquinoline. Unlike low-resolution mass spectrometry, HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm), which allows for the unambiguous assignment of an elemental composition.

For this compound, the expected monoisotopic mass can be calculated based on its molecular formula, C₁₃H₁₉N. Using the most abundant isotopes of carbon (¹²C), hydrogen (¹H), and nitrogen (¹⁴N), the theoretical exact mass is determined. When subjected to HRMS analysis, often using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, the instrument measures the mass-to-charge ratio (m/z) of the protonated molecule, [M+H]⁺. The experimentally measured mass is then compared to the calculated mass. A close correlation between the two values, with a mass error typically below 5 ppm, confirms the molecular formula.

For instance, a hypothetical HRMS (ESI-TOF) analysis of a synthesized sample of this compound would be expected to yield a protonated molecular ion [C₁₃H₂₀N]⁺ with a measured m/z value that is extremely close to the calculated value of 190.1596. This level of accuracy is critical in distinguishing it from other isobaric compounds, which may have the same nominal mass but different elemental compositions.

Table 1: HRMS Data for this compound

ParameterValue
Molecular FormulaC₁₃H₁₉N
Calculated Monoisotopic Mass189.1517 g/mol
Ionization ModeESI+
Adduct[M+H]⁺
Calculated m/z for [C₁₃H₂₀N]⁺190.1596
Observed m/zHypothetical Value Close to 190.1596
Mass Error (ppm)Calculated based on Observed m/z

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the detailed structural elucidation of this compound, providing insights into the connectivity and chemical environment of each atom in the molecule. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically employed.

¹H NMR Spectroscopy: The proton (¹H) NMR spectrum reveals the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals would be expected for the aromatic protons on the benzene (B151609) ring, the protons of the butyl group, and the protons on the saturated heterocyclic ring. The integration of these signals corresponds to the number of protons in each environment. The splitting patterns (multiplicity), governed by spin-spin coupling, provide information about adjacent protons. For example, the methylene (B1212753) protons of the butyl group adjacent to the aromatic ring would likely appear as a triplet, while the terminal methyl group would also be a triplet. The protons on the tetrahydroquinoline ring would exhibit more complex splitting patterns due to their diastereotopic nature.

¹³C NMR Spectroscopy: The carbon-13 (¹³C) NMR spectrum indicates the number of unique carbon environments in the molecule. Each carbon atom in this compound, including the aromatic, aliphatic, and butyl carbons, would give rise to a distinct signal. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the complete connectivity of the molecule.

COSY experiments identify proton-proton couplings, confirming the arrangement of protons within the butyl chain and the tetrahydroquinoline ring.

HSQC correlates directly bonded proton and carbon atoms.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic CH6.5 - 7.5110 - 130
Aromatic C (quaternary)-125 - 150
N-H3.0 - 5.0 (broad)-
CH₂ (ring, adjacent to N)3.0 - 3.5~40 - 50
CH₂ (ring, C3)1.8 - 2.2~20 - 30
CH₂ (ring, C4)2.5 - 3.0~25 - 35
CH₂ (butyl, benzylic)2.4 - 2.8~35 - 40
CH₂ (butyl)1.3 - 1.7~22 - 33
CH₃ (butyl)0.8 - 1.0~14

Note: These are estimated ranges based on analogous structures. Actual values may vary.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of key functional groups.

N-H Stretch: A characteristic medium to weak absorption band is expected in the region of 3300-3500 cm⁻¹ for the secondary amine (N-H) group.

C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the butyl group and the saturated ring appear just below 3000 cm⁻¹.

C=C Stretches: Aromatic C=C stretching vibrations will produce one or more sharp bands in the 1450-1600 cm⁻¹ region.

C-N Stretch: The C-N stretching vibration of the amine is expected in the 1250-1350 cm⁻¹ range.

Aromatic C-H Bending: Out-of-plane C-H bending vibrations in the 690-900 cm⁻¹ region can provide information about the substitution pattern on the aromatic ring.

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Secondary Amine (N-H)Stretch3300 - 3500
Aromatic C-HStretch3000 - 3100
Aliphatic C-HStretch2850 - 2960
Aromatic C=CStretch1450 - 1600
C-NStretch1250 - 1350
Aromatic C-HOut-of-plane Bend690 - 900

Reference for general ranges: nist.govdocbrown.infonist.govchemicalbook.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would be dominated by the chromophore of the substituted benzene ring. Typically, tetrahydroquinolines exhibit absorption maxima (λ_max) in the UV region. The presence of the butyl group, being an alkyl substituent, would likely cause a small bathochromic (red) shift compared to the parent 1,2,3,4-tetrahydroquinoline (B108954). nist.govnist.gov The expected UV-Vis spectrum would show characteristic absorptions for the π → π* transitions of the aromatic system.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for both assessing the purity of synthesized this compound and for its isolation from reaction mixtures.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for determining the purity of a sample. A solution of the compound is passed through a column packed with a stationary phase under high pressure. The separation is based on the differential partitioning of the analyte and any impurities between the stationary phase and the mobile phase. By using a suitable detector, such as a UV detector set to a wavelength where the compound absorbs, a chromatogram is produced. The purity is determined by the area percentage of the main peak corresponding to this compound. Method development would involve optimizing the column type (e.g., C18), mobile phase composition (e.g., a mixture of acetonitrile (B52724) and water with a modifier like formic acid or trifluoroacetic acid), and flow rate to achieve good separation. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is particularly useful for volatile and thermally stable compounds like this compound. The sample is vaporized and separated in a capillary column. The separated components then enter the mass spectrometer, which provides a mass spectrum for each component. This allows for the identification of the main compound and any impurities based on their fragmentation patterns and retention times. The Kovats retention index is a standardized measure used in GC to identify compounds. nih.govnist.gov

Column Chromatography: For the preparative-scale purification of this compound, column chromatography is often employed. The crude product is loaded onto a column packed with a solid adsorbent, typically silica (B1680970) gel, and a solvent system (eluent) is passed through the column to separate the desired compound from byproducts and unreacted starting materials. rsc.org

X-ray Crystallography for Solid-State Structure and Conformation Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, provided that a suitable single crystal of the compound can be grown. The technique involves diffracting a beam of X-rays off the crystal lattice. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with very high precision.

For this compound, an X-ray crystal structure would provide unambiguous confirmation of the connectivity and the substitution pattern. It would also reveal the conformation of the saturated heterocyclic ring (e.g., half-chair or envelope) and the orientation of the butyl group relative to the quinoline (B57606) ring system. Furthermore, the crystal packing arrangement, including any intermolecular interactions such as hydrogen bonding involving the N-H group or π-stacking of the aromatic rings, would be elucidated. mdpi.comiucr.orgiucr.orgnih.govresearchgate.net While a crystal structure for this compound itself is not found in the provided search results, analysis of related tetrahydroisoquinoline and tetrahydroquinoline structures highlights the detailed conformational and intermolecular interaction data that can be obtained. mdpi.comiucr.org

Computational and Theoretical Studies on 1,2,3,4 Tetrahydroquinoline Systems

Quantum Chemical Calculations and Density Functional Theory (DFT) for Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic architecture of molecules like 5-Butyl-1,2,3,4-tetrahydroquinoline. These methods model the electron density to derive the energetic and electronic properties of a system. A common approach involves the use of functionals such as B3LYP with a basis set like 6-311++G**, which has been applied to study related heterocyclic systems. tandfonline.com

The electronic character of a molecule is fundamentally described by its molecular orbitals, especially the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability.

For the parent 1,2,3,4-tetrahydroquinoline (B108954), theoretical calculations can provide the energies of these frontier orbitals. The introduction of a butyl group at the 5-position is expected to influence these values. The alkyl group, being electron-donating, would likely raise the HOMO energy, potentially making the molecule more susceptible to electrophilic attack.

Table 1: Representative Theoretical Electronic Properties of a 1,2,3,4-Tetrahydroquinoline System

ParameterDescriptionIllustrative Value
HOMO Energy Energy of the Highest Occupied Molecular Orbital-5.8 eV
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital-0.2 eV
HOMO-LUMO Gap Indicator of chemical reactivity and stability5.6 eV

Note: The values in this table are illustrative for a general 1,2,3,4-tetrahydroquinoline system and would be specifically altered by the 5-butyl substitution.

The non-planar nature of the tetrahydroquinoline ring system allows for different conformational isomers. Quantum chemical calculations can be used to determine the relative energies of these conformers, identifying the most stable three-dimensional structure. For this compound, the orientation of the butyl group relative to the heterocyclic ring would be a key factor in these energetic considerations.

Molecular Docking and Molecular Dynamics Simulations for Receptor Interactions

To understand how a molecule like this compound might interact with biological targets, molecular docking and molecular dynamics (MD) simulations are employed. conicet.gov.arnih.govresearchgate.netmdpi.comnih.gov These computational techniques are foundational in drug discovery and design. nih.gov

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction, often expressed as a binding affinity or docking score. benthamscience.com For instance, in studies of related tetrahydroisoquinoline derivatives, docking has been used to elucidate binding patterns within the active sites of enzymes or receptors. researchgate.netnih.gov The butyl group at the 5-position of the tetrahydroquinoline ring would play a significant role in these interactions, likely occupying a hydrophobic pocket within a target protein.

Table 2: Illustrative Molecular Docking Results for Tetrahydroquinoline Derivatives Against a Hypothetical Receptor

CompoundDocking Score (kcal/mol)Key Interacting Residues
1,2,3,4-Tetrahydroquinoline-6.5TYR-181, TRP-229
This compound (Hypothetical) -8.2 TYR-181, TRP-229, LEU-289
Known Inhibitor-9.0TYR-181, TRP-229, LYS-101

Note: The data for this compound is hypothetical to illustrate the expected impact of the butyl group on binding affinity. The interacting residues are based on findings for similar scaffolds. nih.gov

Molecular dynamics simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into the stability of the interaction and the conformational changes that may occur upon binding. conicet.gov.arnih.govmdpi.com These simulations can reveal the role of specific amino acid residues in anchoring the ligand and can help to explain the mechanism of action at a molecular level. conicet.gov.arnih.gov For example, MD simulations of tetrahydroquinoline derivatives have been used to confirm the stability of docked poses within receptor binding sites. tandfonline.comresearchgate.net

In Silico Prediction of Physicochemical and Pharmacokinetic Parameters (e.g., Lipophilicity)

In silico tools are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. unesp.brnih.gov These predictions are crucial in the early stages of drug development to assess the potential of a molecule to become a viable drug.

Table 3: Predicted Physicochemical and Pharmacokinetic Properties

PropertyPredicted Value for 1,2,3,4-TetrahydroquinolinePredicted Effect of 5-Butyl Group
Molecular Weight 133.19 g/mol Increased
logP (Lipophilicity) ~2.1Significantly Increased
Topological Polar Surface Area (TPSA) 26.02 ŲUnchanged
Aqueous Solubility Moderately SolubleDecreased
Blood-Brain Barrier Permeation PossibleEnhanced

Note: These predictions are based on general principles of medicinal chemistry and data from in silico tools for related compounds. unesp.brnih.gov

QSAR (Quantitative Structure-Activity Relationship) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational strategy in medicinal chemistry and drug discovery. It seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For 1,2,3,4-tetrahydroquinoline systems, including this compound, QSAR studies are instrumental in predicting biological activities, guiding the synthesis of new derivatives with enhanced potency and selectivity, and elucidating the structural features crucial for their therapeutic effects.

The fundamental principle of QSAR is that the biological activity of a chemical is a function of its physicochemical properties, which are in turn determined by its molecular structure. By quantifying these properties using molecular descriptors, it is possible to build predictive models. These descriptors can be broadly categorized into electronic, steric, hydrophobic, and topological parameters.

In the context of 1,2,3,4-tetrahydroquinoline derivatives, QSAR models have been developed for a variety of biological targets. For instance, studies have focused on their potential as anticancer agents, receptor modulators, and enzyme inhibitors. These models provide valuable insights into how substitutions on the tetrahydroquinoline scaffold influence biological outcomes.

A notable application of QSAR in this area is the study of 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives (a closely related class of compounds) and their tumor-specificity. nih.govresearchmap.jp In such studies, the cytotoxic effects on cancer cells versus normal cells are quantified and correlated with various calculated molecular descriptors. nih.govresearchmap.jp This allows for the identification of structural attributes that contribute to selective anticancer activity.

The development of a QSAR model for a series of compounds, such as derivatives of this compound, typically involves the following steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors for each compound in the series is calculated using specialized software. These can include parameters like molecular weight, logP (a measure of hydrophobicity), molar refractivity, and quantum chemical descriptors.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms, are employed to generate a mathematical equation that links the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability.

For example, a hypothetical QSAR study on a series of 5-substituted-1,2,3,4-tetrahydroquinoline derivatives might aim to predict their affinity for a specific receptor. The resulting QSAR equation could reveal that hydrophobicity at the 5-position is positively correlated with binding affinity, while the presence of a bulky group is detrimental. This information would be invaluable for designing new, more potent ligands.

Recent research on tetrahydroquinoline derivatives has utilized 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA). mdpi.com These approaches provide a three-dimensional representation of the regions around the molecule where modifications are likely to impact biological activity. mdpi.com For instance, a CoMFA study on LSD1 inhibitors based on the tetrahydroquinoline scaffold identified key steric and electrostatic fields that govern their inhibitory potency. mdpi.com

The insights gained from QSAR models are pivotal for the predictive biology of 1,2,3,4-tetrahydroquinoline systems. They enable the rational design of novel compounds with desired biological profiles, thereby accelerating the drug discovery and development process.

Table of Research Findings from QSAR Studies on Tetrahydroquinoline Derivatives

QSAR Model/StudyBiological Activity InvestigatedKey Findings/Important DescriptorsReference
3D-QSAR on LSD1 InhibitorsInhibition of Lysine-Specific Demethylase 1 (LSD1)CoMFA and CoMSIA models revealed the importance of steric and electrostatic fields for inhibitory activity. The introduction of amino and hydrophobic groups was suggested to enhance potency. mdpi.com
QSAR on Tetrahydroisoquinoline DerivativesCytotoxicity against tumor cell linesTotal symmetry index (Gu), 3D-MoRSE descriptors, and 3D Petitjean index (PJI3) were identified as important for cytotoxicity. nih.gov
QSAR on Tetrahydroisoquinoline DerivativesTumor-specificityWater-accessible surface area showed a high correlation with tumor specificity. Neural network analysis highlighted the value of quantum chemical calculations. nih.govresearchmap.jp
QSAR on 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline DerivativesPPARα/γ agonistic activityTopological 0D-, 1D-, and 2D-descriptors were used to develop statistically sound models for PPARγ binding affinity and transactivation. researchgate.net

Future Perspectives and Emerging Research Directions for 5 Butyl 1,2,3,4 Tetrahydroquinoline

Exploration of Novel Synthetic Pathways and Catalytic Systems

The future synthesis of 5-Butyl-1,2,3,4-tetrahydroquinoline and its analogs will likely move beyond traditional methods towards more efficient, selective, and sustainable approaches. A key area of development will be the refinement of domino reactions , also known as cascade or tandem reactions. These processes allow for the construction of complex molecules like tetrahydroquinolines in a single operation from simple starting materials, which improves atom economy and reduces waste. acs.orgnih.gov Future research will likely focus on developing domino sequences that can introduce the C5-butyl group early in the synthesis, possibly starting from a butyl-substituted aniline (B41778) derivative.

Metal-catalyzed reactions will continue to be a cornerstone of synthetic innovation. While precious metals like palladium and rhodium have been traditionally used, the future points towards the use of more abundant and less expensive base metals such as manganese and nickel. researchgate.netnih.gov For instance, manganese-based pincer complexes have shown promise in the synthesis of tetrahydroquinolines via a "borrowing hydrogen" methodology, an atom-economical process where water is the only byproduct. researchgate.netresearchgate.net The development of catalytic systems that can selectively functionalize the C5 position of a pre-formed tetrahydroquinoline ring is another promising avenue. This could involve directed C-H activation strategies or cross-coupling reactions with a C5-halogenated tetrahydroquinoline intermediate. A metal-free, C5-selective halogenation of quinolines has been reported, which could serve as a precursor for such cross-coupling reactions. ajrconline.org

Furthermore, electrochemical synthesis is emerging as a green and powerful tool. acs.orgnih.gov Future investigations could explore the electrochemical reduction of 5-butylquinoline or the use of electrochemical methods to drive key bond-forming reactions in the synthesis of the target molecule, potentially using greener solvents and avoiding harsh reagents. The development of asymmetric catalytic systems to produce enantiomerically pure this compound will also be crucial, as the biological activity of chiral molecules is often dependent on their stereochemistry. Chiral phosphoric acids and metal complexes with chiral ligands have been successfully used for the enantioselective synthesis of other substituted tetrahydroquinolines and will likely be adapted for this purpose. acs.org

Synthetic ApproachPotential Advantages for this compound SynthesisKey Research Directions
Domino Reactions High efficiency, atom economy, reduced waste, and operational simplicity. acs.orgnih.govDevelopment of novel domino sequences incorporating butyl-substituted starting materials.
Base-Metal Catalysis Cost-effective, sustainable, and utilizes earth-abundant metals like Mn and Ni. researchgate.netnih.govOptimization of manganese and nickel catalysts for selective C5-alkylation.
Electrochemical Synthesis Green methodology, avoids harsh reagents, and allows for precise control over reactions. acs.orgnih.govExploration of electrochemical reduction of 5-butylquinoline and other key transformations.
Asymmetric Catalysis Access to enantiomerically pure compounds with potentially distinct biological activities. acs.orgDesign of new chiral catalysts for the enantioselective synthesis of 5-substituted tetrahydroquinolines.

Identification of Undiscovered Biological Targets and Therapeutic Applications

The true therapeutic potential of this compound lies in the discovery of its biological targets and subsequent applications. The tetrahydroquinoline scaffold is known to interact with a wide range of receptors and enzymes, suggesting that the 5-butyl derivative could have a diverse pharmacological profile. Future research will focus on systematically screening this compound against various biological targets to uncover novel therapeutic opportunities.

Structure-activity relationship (SAR) studies on related substituted tetrahydroquinolines provide valuable clues. For example, substitutions at the C8 position have led to the development of potent mu/delta opioid ligands for the treatment of pain, with the nature of the substituent being critical for activity and selectivity. acs.org Similarly, other tetrahydroquinoline derivatives have been identified as orexin (B13118510) antagonists (for sleep disorders), inhibitors of Mycobacterium tuberculosis ATP synthase (for tuberculosis), and EPAC inhibitors (for cancer and cardiac hypertrophy). nih.govresearchgate.netrsc.org The introduction of a butyl group at the C5 position is expected to significantly influence the compound's lipophilicity and steric profile, which could lead to novel interactions with these or other, yet undiscovered, targets. The lipophilicity of quinoline (B57606) derivatives has been shown to correlate with their anticancer activity. unesp.br

Future research directions will involve:

High-throughput screening of this compound against large panels of receptors, enzymes, and ion channels.

Chemoproteomics approaches to identify the direct protein targets of the compound in a cellular context.

Phenotypic screening to identify compounds that produce a desired physiological effect in cells or model organisms, followed by target deconvolution to identify the mechanism of action.

Exploration of polypharmacology , where a single compound is designed to interact with multiple targets to achieve a synergistic therapeutic effect. Given that many chronic diseases have complex etiologies, such an approach could be particularly fruitful.

The insights gained from these studies will pave the way for developing this compound and its analogs for a range of therapeutic areas, potentially including neurodegenerative diseases, cancer, infectious diseases, and metabolic disorders.

Potential Therapeutic AreaRationale Based on Related CompoundsFuture Research Focus
Pain Management C8-substituted tetrahydroquinolines act as opioid receptor ligands. acs.orgInvestigating the effect of the C5-butyl group on opioid receptor affinity and function.
Infectious Diseases Tetrahydroisoquinoline derivatives inhibit M. tuberculosis ATP synthase. researchgate.netScreening against a broad range of bacterial and viral targets.
Oncology Tetrahydroquinoline analogs exhibit anticancer and EPAC inhibitory activity. rsc.orgunesp.brEvaluating antiproliferative effects on various cancer cell lines and identifying the underlying molecular mechanisms.
Neurological Disorders Tetrahydroisoquinoline derivatives have been explored as orexin antagonists. nih.govAssessing activity at various CNS receptors and in models of neurodegenerative diseases.

Integration of Artificial Intelligence and Machine Learning in Rational Drug Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the rational drug design process for compounds like this compound. These computational tools can significantly accelerate the discovery and optimization of new drug candidates by analyzing vast datasets and making predictions about a compound's properties and activities.

Future applications of AI and ML in the context of this compound will likely include:

De novo drug design: Generative AI models can design novel tetrahydroquinoline derivatives with desired properties, such as high affinity for a specific target and favorable pharmacokinetic profiles.

Virtual screening: ML models can be trained to predict the binding affinity of large libraries of virtual compounds to a specific biological target, allowing for the rapid identification of promising candidates for synthesis and testing.

Quantitative Structure-Activity Relationship (QSAR) modeling: AI-powered QSAR models can establish more complex and predictive relationships between the chemical structure of tetrahydroquinoline derivatives and their biological activity, guiding the design of more potent and selective compounds.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction: ML models can predict the pharmacokinetic and toxicity profiles of new drug candidates early in the discovery process, reducing the risk of late-stage failures.

Target identification and validation: AI can analyze biological data from various sources (e.g., genomics, proteomics, and clinical data) to identify and validate novel biological targets for which this compound or its analogs might be effective.

By leveraging these powerful computational approaches, researchers can explore the chemical space around this compound more efficiently and design new drug candidates with a higher probability of success.

Development of Targeted Delivery Systems for Enhanced Efficacy

To maximize the therapeutic potential of this compound and minimize potential side effects, the development of targeted drug delivery systems will be a critical area of future research. These systems are designed to deliver the drug specifically to the site of action, thereby increasing its local concentration and reducing systemic exposure.

Emerging research in this area will likely focus on:

Nanoparticle-based delivery systems: Encapsulating this compound in nanoparticles, such as liposomes, polymeric nanoparticles, or solid lipid nanoparticles, can improve its solubility, stability, and pharmacokinetic profile. The surface of these nanoparticles can be functionalized with targeting ligands (e.g., antibodies, peptides, or aptamers) that recognize and bind to specific cells or tissues.

Antibody-drug conjugates (ADCs): If a specific cell-surface receptor is identified as a target, this compound could be conjugated to an antibody that specifically recognizes that receptor. This approach is particularly promising for cancer therapy.

Prodrug strategies: The compound could be chemically modified to create an inactive prodrug that is converted to the active form only at the target site by specific enzymes or physiological conditions (e.g., pH).

Stimuli-responsive delivery systems: These systems are designed to release the drug in response to specific internal or external stimuli, such as changes in pH, temperature, or the presence of specific enzymes, providing a high degree of spatial and temporal control over drug release.

The choice of delivery system will depend on the specific therapeutic application and the physicochemical properties of this compound.

Scalable and Sustainable Manufacturing Processes for Pharmaceutical Development

For this compound to transition from a laboratory curiosity to a viable pharmaceutical agent, the development of scalable and sustainable manufacturing processes is essential. Future research in this area will focus on creating processes that are not only economically viable but also environmentally friendly.

Key areas of innovation will include:

Continuous flow chemistry: Moving from traditional batch processing to continuous flow manufacturing offers numerous advantages, including improved safety, better process control, higher yields, and reduced waste. The synthesis of tetrahydroquinoline derivatives can be adapted to flow chemistry, allowing for a more efficient and scalable production process.

Green chemistry principles: The application of green chemistry principles will be a major focus. This includes the use of renewable starting materials, greener solvents (e.g., water or supercritical CO2), and energy-efficient reaction conditions. The use of catalytic methods, as discussed in section 7.1, is inherently greener than stoichiometric reactions. researchgate.net

Biocatalysis: The use of enzymes as catalysts (biocatalysis) offers a highly selective and environmentally friendly alternative to traditional chemical catalysts. Future research may explore the use of engineered enzymes to perform key steps in the synthesis of this compound.

Process analytical technology (PAT): The implementation of PAT will allow for real-time monitoring and control of the manufacturing process, ensuring consistent product quality and optimizing process efficiency.

By focusing on these areas, the pharmaceutical industry can develop manufacturing processes for this compound that are not only cost-effective but also align with the growing demand for sustainable and environmentally responsible practices.

Q & A

Basic: What are the key synthetic methodologies for 5-butyl-1,2,3,4-tetrahydroquinoline derivatives?

Methodological Answer:
Synthesis strategies for 5-B-THQ derivatives often involve cyclization reactions or modifications of existing tetrahydroquinoline (THQ) frameworks. Key approaches include:

  • Povarov Reaction : Utilizes Lewis acids (e.g., Fe₂(SO₄)₃) to catalyze [4+2] cycloaddition between anilines and electron-deficient dienophiles .
  • Domino Reactions : InCl₃-catalyzed tandem reactions of aromatic amines with cyclic enol ethers enable one-pot synthesis .
  • Green Synthesis : Acidic ionic liquids (e.g., [NMPH]H₂PO₄) offer recyclable, non-toxic catalysis for N-hydroxyethyl-THQ derivatives, achieving >95% yield and 5 reuses without significant activity loss .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.